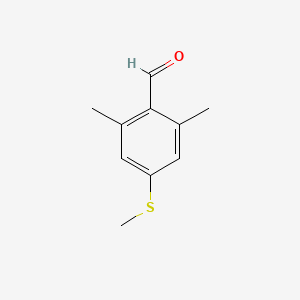

2,6-Dimethyl-4-(methylthio)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,6-dimethyl-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 |

InChI Key |

NIRDSOLOQFLIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)SC |

Origin of Product |

United States |

Structural Context and Significance of Benzaldehyde Derivatives

Benzaldehyde (B42025), the simplest of the aromatic aldehydes, consists of a benzene (B151609) ring with a formyl group. nist.gov This foundational structure is the parent for a vast array of derivatives with diverse applications. The reactivity of the aldehyde group and the potential for substitution on the aromatic ring make benzaldehydes versatile building blocks in organic synthesis. nist.govchemicalbook.com They are pivotal in the creation of pharmaceuticals, fragrances, dyes, and polymers. nist.gov

The introduction of substituents onto the benzaldehyde ring profoundly influences the molecule's electronic properties and steric environment. This, in turn, affects its reactivity and biological activity. For instance, electron-donating groups can increase the electron density of the aromatic ring, while electron-withdrawing groups can decrease it, impacting the electrophilicity of the carbonyl carbon. google.com In the case of 2,6-Dimethyl-4-(methylthio)benzaldehyde, the two methyl groups at positions 2 and 6 provide significant steric hindrance around the aldehyde functionality. This steric bulk can influence how the aldehyde group interacts with other molecules, potentially leading to unique reactivity and selectivity in chemical reactions.

Importance of Organosulfur Moieties in Chemical Synthesis

Organosulfur compounds, which are organic compounds containing a carbon-sulfur bond, play a crucial role in both nature and chemical synthesis. chembk.comnih.gov The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry. chembk.com The methylthio group (-SCH3) in 2,6-Dimethyl-4-(methylthio)benzaldehyde is a thioether, a common organosulfur functional group.

The presence of a sulfur atom imparts specific properties to a molecule. The sulfur in a thioether has lone pairs of electrons, making it a potential nucleophile and a ligand for metal catalysts. The methylthio group can influence the electronic properties of the aromatic ring through resonance and inductive effects. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, which can have significantly different chemical and biological properties. This versatility makes organosulfur compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chembk.comnih.gov

Overview of Research Trajectories for Alkylated and Thioalkylated Aromatic Aldehydes

Direct and Analogous Synthetic Pathways for Substituted Benzaldehydes

General strategies for introducing a formyl group onto an aromatic ring or for modifying a precursor molecule can be adapted for the synthesis of the target compound. These pathways include carbonylation reactions, oxidation of precursor alcohols, and various substitution strategies.

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a substrate. For the synthesis of this compound, a suitable precursor would be 1,3-dimethyl-5-(methylthio)benzene. The Gattermann-Koch reaction or Friedel-Crafts acylation followed by reduction are classical examples of such transformations. These reactions typically utilize carbon monoxide and a strong acid or a Lewis acid catalyst to introduce the formyl group onto the aromatic ring. acs.org

Modern carbonylation methods often employ advanced catalytic systems to overcome the limitations of traditional reagents. Superacid-catalyzed carbonylation represents a powerful method for this transformation. acs.org Solid superacids are particularly advantageous as they are less corrosive, can be easily recovered from the reaction mixture, and reduce the amount of acidic waste, aligning with the principles of green chemistry. researchgate.netsapub.org These catalysts, which have an acid strength greater than 100% sulfuric acid, can activate stable aromatic hydrocarbons for reactions like carbonylation, even at lower temperatures than conventional solid acids. researchgate.netsapub.org The use of a solid superacid catalyst could facilitate the formylation of a thioanisole (B89551) derivative, offering a potentially efficient and environmentally benign route to the target aldehyde. researchgate.net

One of the most direct and widely used methods for synthesizing benzaldehydes is the selective oxidation of the corresponding benzylic alcohol. rsc.org For the target compound, this would involve the oxidation of (2,6-Dimethyl-4-(methylthio)phenyl)methanol. A variety of reagents and catalytic systems have been developed for this purpose, aiming for high selectivity to the aldehyde without over-oxidation to the carboxylic acid. rsc.orgtandfonline.com

Recent research has focused on developing heterogeneous catalysts that are efficient, reusable, and operate under mild conditions. For example, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) have been shown to effectively catalyze the oxidation of various benzylic alcohols to their corresponding benzaldehydes in high yields under solvent-free conditions. nih.gov Similarly, cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have demonstrated excellent performance, achieving high conversion and selectivity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org Other effective systems include using metallic nitrates like ferric nitrate, which can achieve high conversion and selectivity under mild conditions. frontiersin.org Photochemical methods using catalysts like Eosin Y and molecular oxygen as the oxidant also offer a green and efficient alternative. organic-chemistry.org

Below is a table summarizing the performance of various catalytic systems in the oxidation of benzylic alcohols to benzaldehydes, which could be analogous to the synthesis of this compound.

| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Key Conditions |

|---|---|---|---|---|

| Co1/NC | Benzyl alcohol | 95.2 | ~99.9 | - |

| Pd/AlO(OH) | Benzyl alcohol | 99 | - | Solvent-free, ultrasonic |

| Fe(NO₃)₃ | Benzyl alcohol | 94.9 | >95 | N₂ atmosphere, 80°C |

| Eosin Y / O₂ | Benzyl alcohols | 68-93 (Yield) | High | Blue LED, O₂ atmosphere |

| DMSO/I₂/H₂O | Benzyl alcohol | 95 (Yield) | High | 100°C |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway generally requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. dalalinstitute.com Given that this compound contains electron-donating methyl and methylthio groups, the SNAr mechanism is not a conventional route for its synthesis. However, the principle can be applied in specific contexts. For instance, if a precursor molecule contained a suitable leaving group (like a halide) and strong activating groups that are later converted to the desired substituents, this strategy could be viable. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.commasterorganicchemistry.com

In the context of synthesizing substituted benzaldehydes, halogen displacement can refer to several types of transformations. One relevant analogous method is the conversion of a dihalomethylarene into an aldehyde. A recently developed method involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride. kpfu.ru This approach avoids harsh conditions and laborious purification processes associated with other methods. kpfu.ru Applying this to the target compound would hypothetically start from 1-(dibromomethyl)-2,6-dimethyl-4-(methylthio)benzene.

Another advanced technique is the deformylative halogenation of aldehydes to produce alkyl halides, which, while representing the reverse of the desired transformation, highlights modern synthetic strategies involving radical intermediates. nih.gov However, for the synthesis of the aldehyde, the conversion from a halogenated precursor is more direct. For instance, a halogen atom on the ring could be displaced via a metal-catalyzed coupling reaction with a formyl equivalent.

Carbonylation Reactions with Sulfur-Containing Precursors

Advanced Synthetic Techniques and Catalyst Development

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. For the synthesis of substituted benzaldehydes, several advanced techniques and novel catalysts have emerged.

One-pot procedures that combine multiple reaction steps are highly desirable as they save time, resources, and reduce waste. A two-step, one-pot reduction/cross-coupling procedure has been developed for synthesizing functionalized benzaldehydes from Weinreb amides. rug.nlacs.org This method utilizes a stable aluminum hemiaminal as an intermediate, which can then undergo cross-coupling with organometallic reagents. acs.orgresearchgate.net

Catalyst development is at the forefront of synthetic innovation. The design of heterogeneous catalysts, such as metal nanoparticles supported on various materials (e.g., Ru on ordered mesoporous carbons), offers high efficiency and reusability for various transformations. nih.govresearchgate.net Single-atom catalysts represent a frontier in catalysis, providing maximum atom efficiency and unique reactivity, as seen in the cobalt-catalyzed oxidation of benzyl alcohol. rsc.org Furthermore, the application of photoredox catalysis provides a green and powerful tool for generating reactive intermediates under mild conditions, enabling novel transformations that are often difficult to achieve with traditional thermal methods. organic-chemistry.org These advanced approaches offer promising future avenues for the efficient and selective synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Protocols for Aldehyde Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govjocpr.com While a specific microwave-assisted protocol for this compound is not extensively documented, the principles can be applied based on the synthesis of analogous aldehyde derivatives. Microwave heating accelerates reactions by directly and efficiently coupling with the polar molecules in the reaction mixture. jocpr.com

This technology has been successfully applied to various reactions involving aldehydes, such as condensations, cyclizations, and multicomponent reactions. unito.itnih.gov For instance, the Claisen-Schmidt condensation between substituted aromatic aldehydes and ketones to form benzalacetones is significantly accelerated under microwave irradiation. nih.gov In a typical procedure, an aldehyde is mixed with a ketone in the presence of a base, and the mixture is irradiated for a short period (10-15 minutes) to achieve high conversion, often preventing self-condensation byproducts. nih.gov Similarly, the synthesis of benzimidazoles from substituted benzaldehydes demonstrates the efficiency of microwave assistance, reducing reaction times from hours to minutes and increasing yields to near-quantitative levels. mdpi.com These protocols highlight the potential for developing a rapid and efficient microwave-assisted synthesis for this compound, likely involving the formylation of a corresponding precursor or the modification of a pre-existing aldehyde.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Aldehyde Reactions

| Reaction Type | Aldehyde Substrate | Microwave Conditions | Microwave Yield | Conventional Conditions | Conventional Yield | Reference |

|---|---|---|---|---|---|---|

| Benzimidazole Synthesis | p-methylbenzaldehyde | 5 min | 99% | 60 min | 61.4% | mdpi.com |

| Benzalacetone Synthesis | Benzaldehyde | 10-30 min, 50°C | Quantitative | Not specified | Not specified | nih.gov |

| Oxadiazole Synthesis | Aromatic Aldehydes | 10-15 min, 100°C | 95% | > 9 hours | Not specified | unito.it |

| Pyridine-2,6-dicarbohydrazide Synthesis | (from Dimethyl 2,6-pyridinedicarboxylate) | 5 min, 225 W | Excellent | Not specified | Not specified | davidpublisher.com |

Heterogeneous Catalysis in Aldehyde Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of aldehydes, particularly in terms of catalyst recyclability, process simplification, and environmental friendliness. A key strategy for synthesizing aromatic aldehydes is the selective oxidation of the corresponding methyl-substituted arenes. researchgate.net In the context of this compound, this would involve the catalytic oxidation of 2,6-dimethyl-4-(methylthio)toluene.

Various heterogeneous catalysts have been developed for the selective oxidation of toluene (B28343) and its derivatives to benzaldehyde. mdpi.com These systems often employ transition metals supported on high-surface-area materials. For example, catalysts based on iron oxides (FeOx) or silver (Ag) supported on materials like SBA-15 silica (B1680970) have been used for the plasma-catalytic oxidation of toluene. aaqr.org The introduction of Ag can improve the distribution of FeOx on the support, enhancing the oxidation of toluene. aaqr.org Another advanced approach involves using hierarchically porous zeolites, such as Pt-supported Y zeolites, which provide an excellent environment for Pt nanoparticle loading and offer abundant accessible acidic sites. mdpi.com Such catalysts have shown high activity for toluene oxidation at relatively low temperatures, with T90 (the temperature for 90% conversion) as low as 149°C. mdpi.com The development of a selective heterogeneous catalyst that can oxidize one of the two methyl groups of a potential precursor without affecting the sensitive methylthio group is a crucial challenge in this synthetic approach. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Toluene Oxidation

| Catalyst | Support | Key Findings | T90 (°C) | Reference |

|---|---|---|---|---|

| Pt | Hierarchical Y Zeolite | Hierarchical structure improved catalytic activity. Rich Pt(0) species showed outstanding performance. | 149 | mdpi.com |

| FeOx-AgOy | SBA-15 | Ag improved FeOx distribution and promoted the reaction of toluene with oxygen on the catalyst surface. | Not specified | aaqr.org |

| Vanadium-based | Aqueous solution (Biphasic) | A sustainable process using H₂O₂ as a benign oxidant, avoiding organic solvents. | ~60 (for 28% yield in 24h) | mdpi.com |

| SrMo₀.₅Ni₀.₅O₃-δ | Perovskite Nanocrystals | Used for cross-aldol condensation of benzaldehyde, demonstrating activity in aldehyde transformations. | 120 (for 88% conversion) | nih.gov |

Strategies for Aromatic Methylation in Benzaldehyde Frameworks

Introducing methyl groups onto an aromatic ring with high regioselectivity is a fundamental challenge in organic synthesis. For a target like this compound, methylation could be envisioned as a key step starting from a less substituted benzaldehyde framework, such as 4-(methylthio)benzaldehyde.

One classical strategy involves the methylation of hydroxybenzaldehydes. For example, selective ring C-methylation of hydroxybenzaldehydes can be achieved via their Mannich bases. tandfonline.com This multi-step process can direct a methyl group to a specific position on the aromatic ring. Another common method is the O-methylation of a hydroxyl group using reagents like methyl sulfate (B86663) or methyl iodide to form a methoxy (B1213986) group. orgsyn.orgwikipedia.org

More contemporary approaches focus on direct C–H methylation, which offers a more atom-economical route. rsc.org Transition-metal-catalyzed C–H functionalization has become a powerful tool for this purpose. For instance, palladium-catalyzed ortho-methylation of benzoic acids has been demonstrated using directing groups. rsc.org This strategy could potentially be adapted for benzaldehydes, where a directing group would guide a metal catalyst to activate and methylate the C–H bonds at the 2- and 6-positions. While this technology is highly advanced, its application to a sulfur-containing substrate would require careful optimization to avoid catalyst poisoning. Asymmetric methylation of benzaldehyde to produce chiral alcohols is also an area of active research, employing titanium TADDOLate complexes, although this is less relevant for the synthesis of the achiral target compound. researchgate.net

Table 3: Overview of Aromatic Methylation Strategies

| Strategy | Substrate Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| C-Methylation via Mannich Base | Hydroxybenzaldehydes | Formaldehyde, Dimethylamine | Multi-step process for regioselective C-methylation. | tandfonline.com |

| O-Methylation | Hydroxybenzaldehydes | Methyl sulfate, NaOH | Converts hydroxyl groups to methoxy groups. | orgsyn.org |

| Directed C-H Methylation | Benzoic Acids / Anilides | Pd(OAc)₂, MeBF₃K, Directing Group | Direct, atom-economical methylation at the ortho position. | rsc.org |

| N-Methylation | Aromatic Amines | Methanol, Iridium Complex | Catalytic methylation of amino groups using a green C1 source. | rsc.org |

Reactivity of the Methylthio MoietyNo specific studies on this compound were found.

Sulfur Oxidation to Sulfinyl and Sulfonyl Analogues

The sulfur atom in this compound is susceptible to oxidation, allowing for the synthesis of its corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) analogues. The oxidation of sulfides to sulfoxides is a fundamental transformation, and numerous reagents are available for this purpose. mdpi.com A common and environmentally benign oxidant used for this transformation is hydrogen peroxide (H₂O₂). mdpi.com The reaction can be controlled to selectively produce the sulfoxide or, with stronger conditions or excess oxidant, proceed to the sulfone.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a key challenge. organic-chemistry.org A versatile procedure for this involves using hydrogen peroxide in combination with triflic acid, which tolerates various functional groups. organic-chemistry.org For the further oxidation to the sulfonyl analogue, harsher conditions are typically required. For example, the related compound 4-(methylthio)benzaldehyde has been oxidized to 4-(methylsulfonyl)benzaldehyde (B46332) using potassium hydrogen persulfate as the oxidant in a methanol/water solvent. google.com This demonstrates a viable, though potentially low-yielding, pathway to the sulfone. google.com

The stepwise oxidation can be represented as follows:

| Starting Material | Oxidized Product (Sulfinyl) | Oxidized Product (Sulfonyl) |

|---|---|---|

| This compound | 2,6-Dimethyl-4-(methylsulfinyl)benzaldehyde | 2,6-Dimethyl-4-(methylsulfonyl)benzaldehyde |

Selective Deoxygenation of Sulfur-Containing Groups

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental reduction transformation in organic synthesis. researchgate.net This process is relevant for converting the sulfinyl analogue, 2,6-Dimethyl-4-(methylsulfinyl)benzaldehyde, back to the parent compound. A variety of methods exist to achieve this reduction, often with high chemoselectivity, meaning they can target the sulfoxide group without affecting other functional groups like the aldehyde. organic-chemistry.org

Photocatalytic methods using visible light have been developed, employing catalysts like fac-Ir(ppy)₃ in the presence of a terminal reductant such as triphenylphosphine (B44618) (PPh₃). acs.org This mild process allows for the reduction of a wide range of functionalized sulfoxides in high yields. acs.org Other effective reagent systems for sulfoxide deoxygenation include the combination of triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) at room temperature. organic-chemistry.org This system is noted for its excellent yields and tolerance of various functional groups, including aldehydes. organic-chemistry.org Additionally, indium-catalyzed deoxygenation using hydrosilanes offers another efficient route for this transformation. researchgate.net

Aromatic Ring Transformations and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the combined directing effects of its four substituents: the aldehyde group (-CHO), the methylthio group (-SCH₃), and the two methyl groups (-CH₃).

Activating Groups: The methylthio group and the two methyl groups are activating groups, meaning they increase the ring's reactivity compared to benzene. libretexts.orgunizin.org They are ortho, para-directors, donating electron density to the ring and stabilizing the positively charged intermediate (sigma complex) formed during the reaction. libretexts.orgyoutube.com

Deactivating Group: The aldehyde group is a deactivating group, making the ring less reactive. unizin.org It is a meta-director because it withdraws electron density from the ring, particularly from the ortho and para positions. unizin.org

In cases of conflicting directing effects, the activating groups typically determine the position of substitution. youtube.com In this molecule, the powerful ortho, para-directing influence of the methylthio and methyl groups will override the meta-directing effect of the aldehyde. The positions ortho to the methylthio group (positions 3 and 5) are strongly activated. These positions are also conveniently meta to the deactivating aldehyde group. Therefore, electrophilic attack is most likely to occur at positions 3 and 5 of the aromatic ring.

The two methyl groups at the 2- and 6-positions (ortho to the aldehyde) play a crucial dual role in modulating the compound's reactivity through both electronic and steric effects.

Electronic Effects: As alkyl groups, the methyl substituents are weakly activating through an inductive effect. libretexts.org They donate electron density to the ring, which helps to stabilize the carbocationic intermediates formed during electrophilic aromatic substitution, thus favoring attack at the ortho and para positions relative to themselves. libretexts.org

Steric Effects: The primary influence of the ortho-methyl groups is steric hindrance. libretexts.org This phenomenon, known as the "ortho effect," can force the adjacent aldehyde group to twist out of the plane of the benzene ring. wikipedia.org This disruption of planarity inhibits resonance between the carbonyl group and the aromatic ring, which can alter the electronic properties and reactivity of the aldehyde. wikipedia.org Furthermore, the physical bulk of these groups hinders the approach of reagents to both the adjacent aldehyde function and the nearby positions on the ring (positions 3 and 5), potentially slowing reaction rates compared to an unhindered molecule. masterorganicchemistry.com

Photochemical Reaction Pathways (e.g., Norrish Type II Photo-cleavage)

Photochemical reactions provide alternative reactivity pathways for carbonyl compounds. A classic Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the carbon three positions away from the carbonyl group) by the photo-excited carbonyl, leading to a 1,4-biradical intermediate. wikipedia.orgyoutube.com This intermediate can then either cyclize to form a cyclobutanol (B46151) or fragment. wikipedia.org

In the case of this compound, the aldehyde group is directly attached to the aromatic ring and lacks an alkyl chain containing a γ-hydrogen. Therefore, it cannot undergo a classic Norrish Type II reaction. wikipedia.orgyoutube.com However, aromatic aldehydes with ortho-alkyl substituents are known to exhibit a different photochemical pathway upon UV irradiation. electronicsandbooks.com This involves an intramolecular hydrogen abstraction from one of the ortho-methyl groups by the excited aldehyde. This process yields an unstable dienol intermediate (photoenol), which can be trapped by other molecules in solution. electronicsandbooks.com Studies on ortho-methyl substituted benzaldehydes have also shown that they can undergo efficient photocycloaddition reactions with alkenes, a process that competes with the intramolecular hydrogen transfer. electronicsandbooks.comrsc.org This indicates that while a Norrish Type II cleavage is not a viable pathway, the molecule is expected to be photochemically active through mechanisms dictated by its ortho-methyl groups. electronicsandbooks.com

Investigations of Reaction Mechanisms and By-product Formation

Understanding reaction mechanisms and potential by-products is critical for controlling chemical transformations.

Reaction Mechanisms:

Sulfur Oxidation: The oxidation of the methylthio group proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant (e.g., H₂O₂). The resulting sulfoxide can be further oxidized under more forcing conditions to the sulfone.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). The stability of this intermediate is enhanced by the electron-donating methyl and methylthio groups, which lowers the activation energy for substitution at the 3- and 5-positions. libretexts.org

By-product Formation:

In the synthesis of the sulfinyl analogue, the most common by-product is the corresponding sulfonyl compound (sulfone), which results from over-oxidation. mdpi.com Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is essential to minimize the formation of this sulfone by-product. mdpi.com

During electrophilic aromatic substitution, the formation of minor isomeric products is possible. Although substitution is strongly directed to the 3- and 5-positions, small amounts of other isomers might be formed depending on the specific electrophile and reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethyl 4 Methylthio Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 2,6-dimethyl-4-(methylthio)benzaldehyde. By analyzing the chemical shifts, multiplicities, and correlations of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in the molecule. For this compound, the spectrum is expected to be relatively simple due to the high degree of symmetry. The key expected resonances are:

Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically around δ 9.9-10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring (at C3 and C5) are chemically equivalent. They are expected to appear as a single singlet, as they have no adjacent protons to couple with. The anticipated chemical shift is in the aromatic region, around δ 7.0-7.3 ppm.

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups at positions C2 and C6 are equivalent and will produce a sharp singlet. Their chemical shift is expected around δ 2.5-2.6 ppm.

Methylthio Protons (-SCH₃): The three protons of the methylthio group are also unique and will appear as a singlet, typically around δ 2.5 ppm.

¹H NMR Data for 4-(Methylthio)benzaldehyde (B43086)

This derivative lacks the two methyl groups on the aromatic ring, leading to a more complex splitting pattern for the aromatic protons.

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aldehyde H | 9.92 | Singlet | - |

| Aromatic H (ortho to CHO) | 7.78 – 7.75 | Multiplet | - |

| Aromatic H (ortho to SCH₃) | 7.34 – 7.31 | Multiplet | - |

| Methylthio H | 2.53 | Singlet | - |

| Data recorded in CDCl₃ at 400 MHz. rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected due to molecular symmetry (C2=C6, C3=C5).

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and appears far downfield, typically in the range of δ 190-193 ppm. docbrown.info

Aromatic Carbons (Ar-C): Four signals are expected for the six aromatic carbons. The carbon attached to the aldehyde group (C1) and the carbon attached to the methylthio group (C4) will have distinct chemical shifts. The two carbons bearing methyl groups (C2 and C6) will be equivalent, as will the two carbons bearing hydrogen atoms (C3 and C5).

Aromatic Methyl Carbons (Ar-CH₃): A single signal for the two equivalent methyl carbons, typically appearing around δ 20-22 ppm.

Methylthio Carbon (-SCH₃): This carbon is expected to produce a signal in the upfield region, around δ 14-16 ppm.

Experimental data for the derivative 4-(methylthio)benzaldehyde provides a useful reference for these assignments.

¹³C NMR Data for 4-(Methylthio)benzaldehyde

| Assignment | Chemical Shift (δ ppm) |

| C=O | 191.1 |

| Ar-C (C4, attached to SCH₃) | 147.9 |

| Ar-C (C1, attached to CHO) | 133.0 |

| Ar-C (C2, C6) | 129.9 |

| Ar-C (C3, C5) | 125.2 |

| -SCH₃ | 14.7 |

| Data recorded in CDCl₃ at 100 MHz. rsc.org |

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, DEPT)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no cross-peaks would be expected since all proton signals are singlets with no vicinal coupling partners. However, for derivatives with adjacent aromatic protons, COSY is essential for determining their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aldehyde proton signal to the aldehyde carbon signal, the aromatic proton signal to its corresponding aromatic carbon, and the methyl proton signals to their respective methyl carbons.

The aldehyde proton (CHO) correlating to the aromatic carbons C1, C2, and C6.

The aromatic methyl protons (Ar-CH₃) correlating to C1, C2, and C3 (and C5, C6).

The methylthio protons (-SCH₃) correlating to the C4 aromatic carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this molecule, it would confirm the presence of the aldehyde CH, aromatic CH, and the three CH₃ groups, while quaternary carbons would be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of 4-(methylthio)benzaldehyde shows a prominent molecular ion peak (M⁺) at m/z 152, which corresponds to its molecular weight. nih.govchemicalbook.com A strong peak is also observed at m/z 151, resulting from the characteristic loss of a hydrogen atom from the aldehyde group (M-1)⁺. nih.gov

For this compound (MW = 180.27), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 180. Predicted fragmentation pathways would include the loss of a hydrogen radical (m/z 179), a formyl radical (CHO, m/z 151), and a methyl radical from the thioether group (CH₃, m/z 165).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. In positive-ion mode, the molecule is usually observed as the protonated molecular ion, [M+H]⁺.

For instance, the ESI-MS analysis of the related compound 4-(methylthio)benzaldehyde shows a precursor ion at m/z 153.0369, corresponding to its [M+H]⁺ adduct. nih.gov Similarly, for this compound, the ESI-MS spectrum would be expected to show a prominent ion at m/z 181, corresponding to its [M+H]⁺ form. This technique provides a clear confirmation of the compound's molecular mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. In the context of this compound, GC-MS analysis would be instrumental in determining its purity and identifying any impurities or byproducts from its synthesis. The gas chromatograph would separate the compounds based on their volatility and interaction with the stationary phase of the column, and the mass spectrometer would then fragment the individual molecules and generate a unique mass spectrum for each, allowing for their identification.

A typical GC-MS data table for a sample containing this compound would include the retention time of the compound and the mass-to-charge ratios (m/z) of its characteristic fragments.

Table 1: Hypothetical GC-MS Data for a Mixture Containing this compound

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |

| Data not available | This compound | Data not available |

| Data not available | Impurity 1 | Data not available |

| Data not available | Impurity 2 | Data not available |

No specific experimental GC-MS data for this compound has been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass of a compound with very high precision, HRMS can provide an exact molecular formula. For this compound, with a chemical formula of C₁₀H₁₂OS, HRMS would be used to confirm this composition by providing a highly accurate mass measurement that distinguishes it from other molecules with the same nominal mass.

Table 2: Expected HRMS Data for this compound

| Ion Type | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Specific experimental HRMS data for this compound is not available in the public domain.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its aldehyde (C=O and C-H) group, the aromatic ring (C=C and C-H), and the methylthio group (C-S and C-H).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretching | ~1700 |

| Aldehyde C-H | Stretching | ~2820 and ~2720 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Aromatic C-H | Bending (out-of-plane) | ~900-675 |

| C-S | Stretching | ~700-600 |

| Aliphatic C-H | Stretching | ~2960-2850 |

No experimentally obtained IR spectrum for this compound has been located in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzaldehyde (B42025) moiety, which is a chromophore, in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The positions and intensities of these bands are influenced by the electronic structure of the molecule, including the presence of the methyl and methylthio substituents on the aromatic ring.

Table 4: Anticipated UV-Vis Absorption Maxima for this compound in a Specified Solvent

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Published UV-Vis spectroscopic data for this compound could not be found.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, X-ray diffraction analysis would provide detailed information about its bond lengths, bond angles, and crystal packing. This would offer definitive structural elucidation in the solid state.

Table 5: Crystallographic Data Summary (Hypothetical)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

There are no reports of X-ray diffraction studies on this compound in the reviewed scientific literature.

Comprehensive Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound (C₁₀H₁₂OS), elemental analysis would be used to verify its empirical formula by comparing the experimentally determined percentages of C, H, and S to the calculated theoretical values.

Table 6: Elemental Analysis Data for C₁₀H₁₂OS

| Element | Theoretical (%) | Found (%) |

| Carbon | 66.62 | Data not available |

| Hydrogen | 6.71 | Data not available |

| Sulfur | 17.79 | Data not available |

No published elemental analysis data for this compound was found.

Computational and Theoretical Investigations of this compound: A Review of Methodologies and Applications

This article provides a focused overview of the computational and theoretical chemistry approaches used to investigate the properties and reactivity of this compound and its derivatives. The content is structured to align with established computational research frameworks, detailing the application of quantum chemical calculations to elucidate electronic structure, predict spectroscopic features, model reaction pathways, analyze conformational landscapes, and study ligand-metal interactions.

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-4-(methylthio)benzaldehyde, and how can reaction parameters be optimized for higher yield?

The compound is synthesized via multi-step reactions involving aromatic substitution and oxidation. A key intermediate in pharmaceutical synthesis (e.g., Elafibranor), it can be prepared through cyclization reactions using benzaldehyde derivatives and functionalized thiols. Critical parameters include:

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- NMR spectroscopy : ¹H NMR resolves methyl (δ 2.1–2.3 ppm) and aldehyde protons (δ 9.8–10.2 ppm). ¹³C NMR confirms the aldehyde carbon (δ ~190 ppm) and methylthio group (δ 15–20 ppm).

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction provides bond lengths and angles, particularly for the methylthio substituent .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aldehyde and methylthio groups.

- Solubility : Soluble in DMSO, ethanol, and dichloromethane but avoid aqueous solutions due to hydrolysis risks.

- Safety : Use fume hoods and PPE (gloves, goggles) during handling, as aldehydes can irritate mucous membranes .

Advanced Research Questions

Q. How do steric and electronic effects of the methylthio group influence reactivity in cross-coupling reactions?

The methylthio (–SCH₃) group acts as a weak electron donor, directing electrophilic substitution to the para position. However, steric hindrance from 2,6-dimethyl groups limits accessibility. In Suzuki-Miyaura coupling, the methylthio group may require protection (e.g., oxidation to sulfone) to avoid catalyst poisoning. Computational DFT studies suggest the sulfur lone pairs participate in conjugation, altering charge distribution .

Q. What strategies resolve contradictions in spectral data for this compound, such as overlapping signals in NMR?

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping methyl and aromatic protons.

- Variable-temperature NMR : Elevating temperature (e.g., 50°C) reduces signal splitting caused by hindered rotation of the methylthio group.

- Isotopic labeling : Introduce deuterated analogs to simplify peak assignments .

Q. Can computational models predict the compound’s behavior in catalytic systems, such as oxidation or hydrogenation?

Yes. Density Functional Theory (DFT) calculations can model:

- Oxidation pathways : Predict intermediates during oxidation of the methylthio group to sulfoxide/sulfone.

- Hydrogenation selectivity : Simulate adsorption on metal catalysts (e.g., Pd/C) to assess reduction of the aldehyde vs. methylthio group.

Experimental validation via GC-MS or in situ IR spectroscopy is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.